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An in-depth analysis of Cysteine-Rich Angiogenic Inducer 61 (CYRG61), a matricellular protein
with a paradoxical role in tumorigenesis. This guide provides researchers, scientists, and drug
development professionals with a comparative overview of CYR61's function as both a tumor
promoter and a tumor suppressor, supported by experimental data, detailed protocols, and
signaling pathway visualizations.

Cysteine-Rich Angiogenic Inducer 61 (CYR61, also known as CCNL1) is a secreted,
extracellular matrix (ECM)-associated protein that belongs to the CCN family of matricellular
proteins. It is involved in a wide array of biological processes, including cell adhesion,
migration, proliferation, differentiation, and angiogenesis.[1][2] The multifaceted nature of
CYRG61 extends to its involvement in cancer, where it exhibits a context-dependent and often
contradictory role. Depending on the cancer type and the specific cellular microenvironment,
CYRG61 can either drive tumor progression and metastasis or act as a tumor suppressor,
inhibiting cancer cell growth.[1][2] This dual functionality makes CYR61 a complex but
potentially crucial target for cancer therapy. Understanding the molecular mechanisms that
dictate its pro-tumorigenic versus anti-tumorigenic activities is paramount for the development
of effective therapeutic strategies.

This guide provides a comprehensive comparison of CYR61's opposing roles in different
cancers, presenting quantitative experimental data, detailed methodologies for key
experiments, and visual representations of the signaling pathways involved.

CYR61 as a Tumor Promoter
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In numerous cancers, elevated expression of CYRG61 is associated with enhanced tumor

growth, invasion, and metastasis. It often exerts its pro-tumorigenic effects by interacting with

cell surface integrins, particularly av33 and avp5, and modulating downstream signaling

pathways that govern cell proliferation, survival, and motility.

Cancers Where CYR61 is a Promoter:

Breast Cancer: High levels of CYR61 are correlated with poor prognosis, particularly in triple-
negative breast cancer.[3] It promotes cancer cell invasion and metastasis.[3][4]

Prostate Cancer: CYRG61 is implicated in the proliferation and migration of prostate cancer
cells.[5][6][7][8]

Gastric Cancer: Overexpression of CYR61 is associated with more advanced tumor stages
and lymph node metastasis.[9]

Glioma: CYRG61 expression is elevated in gliomas and correlates with higher cancer grades
and poor prognosis.

Ovarian Cancer: CYR61 promotes ovarian cancer cell proliferation and inhibits apoptosis.
Colorectal Cancer: High expression of CYRG61 is linked to a worse prognosis.

Hepatocellular Carcinoma: CYR61 can promote the growth of hepatocellular carcinoma
xenografts.

Melanoma (some contexts): In some studies, CYRG61 is overexpressed and promotes
melanoma cell survival and proliferation.[10][11][12]

Quantitative Data Supporting the Tumor-Promoting Role
of CYR61
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Signaling Pathways in CYR61-Mediated Tumor

Promotion

CYRG61's pro-tumorigenic actions are often mediated through the activation of several key

signaling pathways upon its binding to cell surface integrins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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